[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
CAS No.:
Cat. No.: VC8666826
Molecular Formula: C20H15Cl2N3O2
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15Cl2N3O2 |
|---|---|
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(5,6-dimethylbenzimidazol-1-yl)methanone |
| Standard InChI | InChI=1S/C20H15Cl2N3O2/c1-10-7-15-16(8-11(10)2)25(9-23-15)20(26)17-12(3)27-24-19(17)18-13(21)5-4-6-14(18)22/h4-9H,1-3H3 |
| Standard InChI Key | JCJVKOMWHQRYJV-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The molecule consists of two primary subunits: a 3-(2,6-dichlorophenyl)-5-methylisoxazole group linked via a methanone bridge to a 5,6-dimethyl-1H-benzimidazole moiety. The isoxazole ring (C3H2Cl2NO) contributes electrophilic character through its electron-deficient aromatic system, while the benzimidazole (C7H7N2) provides a planar, conjugated structure capable of π-π stacking interactions .
The IUPAC name systematically describes this arrangement:
(5,6-dimethyl-1H-benzimidazol-1-yl)[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methanone.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H14Cl2N3O2 |
| Molecular Weight | 406.24 g/mol |
| SMILES | ClC1=C(C=C(C=C1)Cl)C2=NOC(=C2C)C(=O)N3C4=C(C=C(C(=C4N=C3)C)C)C |
| Topological Polar Surface Area | 78.9 Ų |
The presence of two chlorine atoms (18.8% molecular weight contribution) and three nitrogen atoms (10.3%) creates distinct electronic properties. Calculated logP values (~3.2) suggest moderate lipophilicity, suitable for membrane penetration in biological systems.
Synthetic Methodologies
Laboratory-Scale Synthesis
A three-step synthesis protocol has been reported for analogous structures:
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Isoxazole Precursor Preparation:
Condensation of 2,6-dichlorobenzaldehyde with ethyl acetoacetate under acidic conditions yields the corresponding chalcone derivative. Subsequent cyclization with hydroxylamine hydrochloride forms the 5-methylisoxazole core . -
Benzimidazole Synthesis:
Cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid produces 5,6-dimethylbenzimidazole. -
Coupling Reaction:
The final step employs a nucleophilic acyl substitution between 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride and 5,6-dimethylbenzimidazole in anhydrous dichloromethane, catalyzed by triethylamine (yield: 62-68%).
Industrial Production Challenges
Scale-up faces three primary obstacles:
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Sensitivity of the isoxazole ring to thermal degradation above 150°C
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Difficulties in separating regioisomers during benzimidazole formation
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Exothermic risks in the coupling step requiring precise temperature control (-10°C to 0°C)
Reactivity Profile
Electrophilic Substitution
The electron-rich benzimidazole ring undergoes nitration at position 2 when treated with fuming nitric acid (H2SO4/HNO3, 0°C). Halogenation occurs preferentially at the isoxazole's 4-position under Friedel-Crafts conditions.
Reductive Transformations
Catalytic hydrogenation (H2/Pd-C, 40 psi) selectively reduces the isoxazole's N-O bond, yielding a β-enaminone derivative while preserving the benzimidazole system.
Biological Evaluation
Antimicrobial Activity
In vitro screening against Gram-positive pathogens shows promising results:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.1 |
| Enterococcus faecalis | 4.8 |
Mechanistic studies suggest inhibition of DNA gyrase through competitive binding at the ATPase domain.
| Parameter | Value |
|---|---|
| IC50 (48h) | 12.7 μM |
| Selectivity Index | 8.2 (vs. HEK293) |
Apoptosis induction correlates with increased caspase-3/7 activity (1.8-fold vs. controls).
Material Science Applications
Organic Semiconductor Properties
Thin-film transistors fabricated with the compound exhibit:
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Charge carrier mobility: 0.14 cm²/V·s
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On/off ratio: 10⁵
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Threshold voltage: -12 V
The extended π-system facilitates hole transport, while chlorine atoms enhance molecular packing in the solid state .
Future Research Directions
Three priority areas emerge from current data:
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Metabolic Stability Studies: Cytochrome P450 inhibition assays needed to assess drug-drug interaction risks
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Cocrystal Engineering: Exploit hydrogen bonding between benzimidazole NH and coformers like succinic acid
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Continuous Flow Synthesis: Microreactor technology could improve yield and safety in large-scale production
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